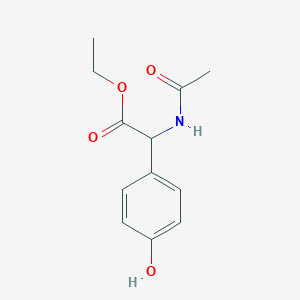

Ethyl 2-acetamido-2-(4-hydroxyphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetamido-2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-12(16)11(13-8(2)14)9-4-6-10(15)7-5-9/h4-7,11,15H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTAOIFRRTYQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Ethyl 2 Acetamido 2 4 Hydroxyphenyl Acetate

Conventional Synthetic Pathways to Ethyl 2-acetamido-2-(4-hydroxyphenyl)acetate

Conventional routes to this compound typically involve two primary strategies: direct esterification of the corresponding N-acetylated amino acid or a multi-step process involving the esterification of the parent amino acid followed by amidation.

Esterification Reactions for this compound

The most direct conventional method for synthesizing this compound is the Fischer-Speier esterification. masterorganicchemistry.comlibretexts.org This reaction involves treating the parent carboxylic acid, 2-acetamido-2-(4-hydroxyphenyl)acetic acid (N-acetyl-p-hydroxyphenylglycine), with ethanol (B145695) in the presence of a strong acid catalyst. chemistrysteps.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com A subsequent nucleophilic attack by the ethanol molecule forms a tetrahedral intermediate. chemistrysteps.com After a proton transfer, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. chemistrysteps.com

To drive the reversible reaction toward the product side and maximize the yield, ethanol is typically used in large excess, serving as both the reactant and the solvent. masterorganicchemistry.comlibretexts.org Common catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com For instance, a related synthesis of DL-4-hydroxyphenylglycine methyl ester is achieved by bubbling hydrogen chloride gas through a suspension of the amino acid in methanol. chemicalbook.com The reaction is often heated to reflux to increase the reaction rate. cerritos.edu

| Parameter | Typical Conditions for Fischer Esterification |

| Reactants | 2-acetamido-2-(4-hydroxyphenyl)acetic acid, Ethanol (large excess) |

| Catalyst | Concentrated H₂SO₄, HCl (gas or solution), TsOH |

| Solvent | Ethanol (serves as solvent and reactant) |

| Temperature | Reflux (typically 78-85°C for ethanol) hillpublisher.com |

| Reaction Time | 1 to 24 hours, depending on scale and catalyst |

| Work-up | Neutralization of acid, extraction with an organic solvent, purification |

Amidation and Hydroxyphenyl Group Introduction Strategies

An alternative synthetic route involves the initial esterification of DL-4-hydroxyphenylglycine to form its ethyl ester, followed by the selective N-acetylation of the amino group. The introduction of the hydroxyphenyl group is inherent to the choice of the starting material, 4-hydroxyphenylglycine. prepchem.com

The initial esterification of 4-hydroxyphenylglycine with ethanol can be carried out using the Fischer esterification conditions described previously. Once the ethyl 4-hydroxyphenylglycinate is isolated, the amino group is acylated. A common and effective method for this transformation is the use of acetic anhydride (B1165640). google.com The reaction is typically performed in an aqueous or organic solvent, often with a base to neutralize the acetic acid byproduct. This method selectively acylates the amino group, as the phenolic hydroxyl group is less reactive under these conditions. google.com

A patent describes a related procedure where DL-phenylglycine methyl ester is N-acetylated using acetic anhydride in a biphasic system of chloroform (B151607) and aqueous sodium bicarbonate solution to maintain a neutral pH. google.com Another general method for N-acylation involves reacting the amino acid with an ester in the presence of a strong base like an alkali metal alcoholate, which can also be applied. google.com

Enantioselective Synthesis of Chiral Isomers (e.g., D-Ethyl 2-acetamido-2-(4-hydroxyphenyl)acetate)

The central carbon atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers (D and L forms). The synthesis of enantiomerically pure isomers is crucial, particularly for pharmaceutical applications. This is achieved through enantioselective or diastereoselective methods.

Asymmetric Catalysis in the Formation of Stereospecific this compound

Asymmetric catalysis employs a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. While specific catalysts for the direct asymmetric synthesis of the target molecule are not widely documented, principles from related syntheses can be applied. For instance, chiral supramolecular nanozymes, formed by the self-assembly of phenylglycine-based amphiphiles and copper(II) ions, have demonstrated the ability to catalyze reactions with high enantioselectivity. researchgate.netrsc.orgbohrium.com Such catalytic systems create a chiral environment that directs the approach of reactants, favoring the formation of one stereoisomer over the other. researchgate.net The development of similar catalytic systems could enable the direct, stereospecific synthesis of desired isomers of phenylglycine esters.

Diastereoselective and Enantioselective Methodologies for Alpha-Substituted Phenylglycine Esters

A well-established and practical approach for obtaining single enantiomers of α-amino acid esters is through resolution. One powerful technique is enzymatic resolution. This method starts with a racemic mixture of N-acetyl-DL-p-hydroxyphenylglycine ethyl ester. A stereoselective enzyme, such as an acylase or a lipase, is used to selectively hydrolyze one of the enantiomers back to the carboxylic acid, while leaving the other enantiomeric ester untouched. google.com

For example, a patent describes the resolution of N-acetyl-DL-phenylglycine ethyl ester using an enzyme resin. The enzyme selectively hydrolyzes the L-ester to N-acetyl-L-phenylglycine, leaving the N-acetyl-D-phenylglycine ethyl ester unreacted. google.com The D-ester can then be easily separated from the L-acid due to their different chemical properties (e.g., solubility). This method is highly effective for producing compounds with high enantiomeric purity. A patent specifically details a process for synthesizing D-(-)-p-hydroxyphenylglycine esters with an enantiomeric excess greater than 95%, highlighting the industrial relevance of this approach for obtaining optically active derivatives. google.com

Another strategy is diastereoselective synthesis, which involves using a chiral auxiliary. scispace.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, (R)-2-phenylglycine has been employed as a chiral auxiliary in condensation reactions to control the formation of new stereocenters with high diastereoselectivity. scispace.com Such methodologies can be adapted for the synthesis of non-proteinogenic α-amino acids and their derivatives. nih.gov

| Method | Description | Key Features |

| Enzymatic Resolution | Selective enzymatic hydrolysis of one enantiomer in a racemic mixture of N-acetyl-DL-p-hydroxyphenylglycine ethyl ester. | High enantiomeric excess (>95%); Mild reaction conditions; Separation based on different functional groups (ester vs. acid). google.comgoogle.com |

| Diastereoselective Synthesis | Use of a chiral auxiliary (e.g., another chiral amino acid) to guide the formation of the desired stereocenter. | High diastereoselectivity; Auxiliary can be recycled; Requires additional steps for attachment and removal. scispace.com |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment to favor the formation of one enantiomer. | Potentially more atom-economical; Catalyst can be used in small amounts; Requires development of a specific catalyst. researchgate.netrsc.org |

Green Chemistry Approaches and Enhanced Reaction Efficiencies in the Synthesis of Related Acetamido Esters

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. arkat-usa.org These principles can be effectively applied to the synthesis of acetamido esters to improve sustainability and efficiency.

Biocatalysis is a cornerstone of green chemistry, utilizing enzymes to perform chemical transformations under mild and environmentally benign conditions. longdom.orgnih.gov Instead of strong acid catalysts and high temperatures, enzymes like lipases can catalyze esterification reactions in aqueous or organic media at or near room temperature. sci-hub.se Similarly, enzymatic amidation offers a green alternative to conventional methods. researchgate.net These biocatalytic processes are highly selective, reduce energy consumption, and minimize the formation of byproducts. sci-hub.se

Solvent-free synthesis is another key green methodology that enhances reaction efficiency and reduces waste. Acetylation and amidation reactions can often be performed without a solvent, for example, by using stoichiometric amounts of reactants with a small amount of a catalyst under microwave irradiation or through mechanochemical methods (ball-milling). frontiersin.orgresearchgate.net A catalyst- and solvent-free amidation of N-protected amino acid esters has been demonstrated, offering a cost-effective and environmentally friendly route. researchgate.net These approaches not only align with green chemistry principles but can also lead to faster reaction times and simplified purification procedures. frontiersin.org

| Approach | Conventional Method | Green Alternative | Advantages of Green Approach |

| Catalysis | Strong mineral acids (e.g., H₂SO₄) | Biocatalysts (e.g., Lipases, Acylases) | Mild conditions, high selectivity, biodegradable, reduced acidic waste. nih.govsci-hub.se |

| Solvents | Excess alcohol or organic solvents | Solvent-free or aqueous media | Reduced VOC emissions, minimized waste, simplified purification. frontiersin.orgresearchgate.net |

| Energy | Heating to reflux for extended periods | Microwave irradiation, room temperature reactions | Reduced energy consumption, faster reaction times. frontiersin.org |

Solvent-Free and Microwave-Assisted Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes green chemistry principles, favoring methods that reduce solvent waste and energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in this regard, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. psu.edu The mechanism of microwave heating involves the direct coupling of energy with molecules possessing a dipole moment, leading to instantaneous localized superheating. psu.edu

While specific microwave-assisted protocols for this compound are not extensively detailed in the literature, the application of this technology to structurally similar molecules provides a strong precedent for its potential use. For instance, the synthesis of novel acetohydrazide derivatives has been successfully achieved using microwave irradiation, significantly accelerating the reaction rate and improving product yield. omicsonline.org In one example, a three-component condensation reaction to form a dihydropyrimidine (B8664642) scaffold was completed in just 3 minutes under microwave irradiation at 200 W, a stark contrast to the 24 hours required with conventional refluxing. omicsonline.org

Similarly, the synthesis of an acetaminophen (B1664979) prodrug, which shares a core 4-acetamidophenyl structure, was optimized using microwave heating. researchgate.net The study demonstrated that nucleophilic substitution reactions could be driven to completion in minutes rather than hours, with yields improving from 50% under conventional conditions to 62% with microwave assistance. researchgate.net These examples underscore the utility of MAOS in accelerating reactions for compounds containing the N-acetyl and phenyl functionalities.

Table 1: Examples of Microwave-Assisted Synthesis for Analogous Structures

| Product Type | Reactants | Microwave Conditions | Reaction Time | Yield | Reference |

| Dihydropyrimidine | Benzaldehyde, Urea, Ethylacetoacetate | 200 W | 3 min | Not specified | omicsonline.org |

| Acetaminophen Prodrug | 4-acetamidophenyl 2-chloroacetate, Diethylamine | Not specified | 5 min | 62% | researchgate.net |

| Thiazolyl Acetates | Various aryl amines/hydrazines | Not specified | Not specified | Good | nih.gov |

One-Pot Multicomponent Reactions (MCRs) for Analogous Structures

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages, including higher atom economy, reduced solvent and reagent usage, and simplification of purification procedures. Various MCRs have been developed for the synthesis of α-amino acid esters and related N-acyl structures, which are analogous to this compound.

An acetyl chloride-mediated one-pot, three-component synthesis has been reported for producing a variety of α-aryl α-amino esters. nih.gov This method involves the condensation of a primary carbamate, ethyl glyoxylate, and an arene nucleophile. The reaction proceeds through the in situ formation of a key α-chloroglycine intermediate, which is then functionalized by the nucleophile to yield the final product. nih.gov

Copper-catalyzed MCRs have also been employed for the direct synthesis of N-acyl amidines. acs.org This approach demonstrates the versatility of MCRs in constructing carbon-nitrogen bonds efficiently. Furthermore, isonitrile-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are powerful tools for generating α-acyloxyamides and peptidomimetic frameworks from an isocyanide, a carbonyl compound, a carboxylic acid, and an amine. mdpi.com

Another notable example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. omicsonline.org While this classically yields dihydropyrimidones, it exemplifies the power of MCRs to rapidly build complex heterocyclic structures, a strategy that can be adapted for creating diverse molecular libraries. omicsonline.orgmdpi.com

Table 2: Overview of Multicomponent Reactions for Synthesizing Analogous Structures

| MCR Type | Components | Product Structure | Key Features | Reference(s) |

| Acetyl Chloride-Mediated | Carbamate, Ethyl Glyoxylate, Arene | α-Aryl α-Amino Ester | In situ generation of α-chloroglycine intermediate. | nih.gov |

| Asinger/Ugi Reaction (IMCR) | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | Peptidomimetic / α-Acylamino Amide | High structural diversity from simple starting materials. | mdpi.com |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidone | Efficient synthesis of heterocyclic compounds. | omicsonline.org |

| Organozinc-Mediated | Organozinc Reagent, Amine, Ethyl Glyoxylate | α-Amino Ester | Straightforward synthesis of phenylglycine and phenylalanine scaffolds. | organic-chemistry.org |

Purification and Isolation Strategies for this compound in Research Settings

The effective purification and isolation of the target compound are critical for obtaining material of sufficient purity for subsequent analysis and application. In a research setting, standard laboratory techniques such as recrystallization and column chromatography are the primary methods employed for purifying solid organic compounds like this compound.

Recrystallization is a common technique used to purify crystalline solids. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For compounds containing polar functional groups such as a hydroxyl, an amide, and an ester, polar solvents like ethanol are often effective. For example, in the synthesis of a related acetaminophen prodrug, the pure compound was successfully obtained via recrystallization from ethanol. researchgate.net

Flash Column Chromatography is another powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) while being eluted by a mobile phase (a solvent or solvent mixture). The polarity of the eluting solvent is optimized to allow the desired compound to move down the column at a moderate rate, separating it from less polar and more polar impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC). This method is particularly useful for separating complex mixtures or when recrystallization is ineffective.

The initial isolation of the product from the reaction mixture often involves a series of steps. Following the reaction, a work-up procedure is typically performed. This may involve quenching the reaction with water or an aqueous solution, followed by extraction of the product into an organic solvent. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and filtered. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product. In cases where the product precipitates from the reaction mixture, simple filtration can be used for isolation. For instance, a procedure for a related compound involved acidification to precipitate the product, which was then collected by filtration and washed. google.com

Chemical Transformations and Mechanistic Insights Involving Ethyl 2 Acetamido 2 4 Hydroxyphenyl Acetate

Hydrolytic Transformations of the Ester Moiety in Ethyl 2-acetamido-2-(4-hydroxyphenyl)acetate

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-acetamido-2-(4-hydroxyphenyl)acetic acid, also known as N-acetyl-p-hydroxyphenylglycine. This transformation is fundamental in the modification of the compound and proceeds through distinct mechanisms depending on the catalytic conditions.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of the ester is a reversible process. The reaction is typically initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this activated carbon leads to the formation of a tetrahedral intermediate. Following a proton transfer, the ethoxy group is eliminated as ethanol (B145695), and deprotonation of the resulting carbonyl group regenerates the acid catalyst and yields the carboxylic acid product. The equilibrium of this reaction can be shifted towards the products by using a large excess of water.

Base-Mediated Hydrolysis Pathways

General literature on the basic hydrolysis of N-acetylglycine ethyl ester provides a model for this transformation, though specific experimental conditions and yields for the title compound are not detailed. princeton.edu

Reductive Modifications and Conversions of Functional Groups

The functional groups within this compound can be targeted for reduction to yield valuable derivatives. These modifications primarily involve the conversion of the ester to an alcohol and the potential reduction of substituents on the aromatic ring.

Reduction of Ester to Alcohol Derivatives

The ester group of this compound can be reduced to a primary alcohol, yielding 2-acetamido-2-(4-hydroxyphenyl)ethanol. This transformation typically requires strong reducing agents, as esters are generally less reactive towards reduction than aldehydes or ketones.

| Reducing Agent | Expected Product | General Reactivity |

| Lithium aluminum hydride (LiAlH₄) | 2-acetamido-2-(4-hydroxyphenyl)ethanol | Strong reducing agent, capable of reducing esters to primary alcohols. |

| Sodium borohydride (B1222165) (NaBH₄) | No reaction or very slow reaction | Generally does not reduce esters under standard conditions. |

While the synthesis of the analogous compound, 2-(4-hydroxyphenyl)ethanol (B1682651) (tyrosol), is well-documented, specific literature detailing the direct reduction of this compound to its corresponding alcohol is scarce. merckmillipore.comscientificlabs.iegoogle.com The expected product, 2-acetamido-2-(4-hydroxyphenyl)ethanol, would be a valuable building block in medicinal chemistry.

Reduction of Aromatic Ring Substituents (e.g., to Aminophenyl Derivatives)

The conversion of this compound to an aminophenyl derivative would necessitate the presence of a reducible group on the phenyl ring, typically a nitro group. This would involve a two-step process: nitration of the starting material followed by reduction of the nitro group.

The synthesis of a structurally related compound, ethyl 2-(4-aminophenoxy)acetate, has been reported. mdpi.comresearchgate.netresearchgate.net This synthesis starts with the alkylation of 4-nitrophenol, followed by the reduction of the nitro group using iron powder in the presence of ammonium (B1175870) chloride. mdpi.comresearchgate.netresearchgate.net Another example is the preparation of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol from its corresponding nitro-precursor using catalytic hydrogenation with Pd/C. google.com

However, the synthesis of ethyl 2-acetamido-2-(4-nitrophenyl)acetate and its subsequent reduction to ethyl 2-acetamido-2-(4-aminophenyl)acetate is not well-documented in the reviewed literature, suggesting this may be a less common transformation for this specific molecule.

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring and Amide Nitrogen

The aromatic ring and the amide nitrogen of this compound are potential sites for electrophilic and nucleophilic substitution reactions, respectively. These reactions would allow for further diversification of the molecule's structure.

The hydroxyl group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the acetamido and the ethyl acetate (B1210297) moieties are bulky, which may sterically hinder substitution at the ortho positions. Therefore, electrophilic substitution would be expected to occur predominantly at the position para to the side chain (and ortho to the hydroxyl group). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. Despite the expected reactivity, specific examples of these reactions on this compound are not readily found in the scientific literature.

Derivatization Reactions for Advanced Chemical and Biochemical Applications

The molecular scaffold of this compound, featuring a phenolic hydroxyl group, a secondary amide, and an ethyl ester, presents multiple avenues for derivatization. These modifications are pursued to develop novel compounds with tailored properties for advanced chemical and biochemical applications, such as creating probes for biological assays, developing new therapeutic agents, or forming building blocks for more complex molecules. While specific derivatization of this exact ester is not extensively documented in publicly available literature, the reactivity of its core functional groups is well-established, particularly through extensive research on its close analogue, paracetamol (N-acetyl-p-aminophenol).

The primary sites for derivatization on this compound are the phenolic hydroxyl group and, to a lesser extent, the amide nitrogen and the ester.

O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group: The hydroxyl group is the most reactive site for derivatization. Etherification (O-alkylation) can be achieved by reacting the compound with alkyl halides in the presence of a base. This modification can be used to introduce a variety of functionalities, including fluorescent tags for imaging studies or linker arms for attachment to solid supports or biomolecules. Similarly, esterification (O-acylation) of the hydroxyl group can be performed using acyl chlorides or anhydrides. This can produce prodrugs or alter the molecule's pharmacokinetic properties. For instance, new para-aminophenol derivatives containing fragments of acetic acid and saturated fatty acids have been synthesized to create safer analogues of paracetamol. researchgate.netnih.gov

Modifications at the Amide Nitrogen: While the amide nitrogen is less nucleophilic than the phenolic oxygen, it can undergo reactions under specific conditions. For example, N-alkylation could be achieved, though it is generally more challenging than O-alkylation.

Hydrolysis and Transesterification of the Ethyl Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form new amides or esters. This approach significantly broadens the diversity of accessible derivatives. Transesterification, reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, allows for the introduction of different alkyl groups, potentially influencing solubility and other physicochemical properties.

A summary of potential derivatization reactions is presented in the table below.

| Functional Group | Reaction Type | Reagents and Conditions | Potential Application |

| Phenolic Hydroxyl | O-Alkylation (Etherification) | Alkyl halide, Base (e.g., K2CO3) | Introduction of functional groups, fluorescent tags, linker arms |

| Phenolic Hydroxyl | O-Acylation (Esterification) | Acyl chloride or anhydride (B1165640), Base | Prodrug synthesis, modification of pharmacokinetic properties |

| Ethyl Ester | Hydrolysis | Acid or Base catalyst, Water | Formation of a carboxylic acid for further coupling reactions |

| Ethyl Ester | Transesterification | Different alcohol, Acid or Base catalyst | Modification of solubility and physicochemical properties |

| Amide Nitrogen | N-Alkylation | Alkyl halide, Strong base | Synthesis of N-substituted derivatives |

These derivatization strategies enable the systematic modification of this compound to generate a library of compounds for various scientific investigations.

Proposed Reaction Mechanisms for Complex Transformations Involving Analogues (e.g., Oxidative Coupling)

The phenolic ring of this compound and its analogues is susceptible to oxidative transformations, leading to the formation of more complex structures. Oxidative coupling is a key reaction in this context, where two molecules are joined through an oxidation process. taylorandfrancis.com This can occur through enzyme-catalyzed or chemical oxidant-mediated pathways.

A plausible mechanism for the oxidative coupling of a paracetamol analogue, a close relative of this compound, often involves the formation of a phenoxyl radical intermediate. This process can be initiated by one-electron oxidants.

Proposed Mechanism for Oxidative Dimerization of a Paracetamol Analogue:

Initial One-Electron Oxidation: The phenolic hydroxyl group of the paracetamol analogue undergoes a one-electron oxidation to form a phenoxyl radical. This can be facilitated by enzymes like peroxidases or by chemical oxidants. The presence of the electron-donating acetamido group at the para position stabilizes this radical intermediate.

Radical Coupling: Two of these phenoxyl radicals can then couple in a variety of ways. The most common modes of coupling for phenols are ortho-ortho (o-o), para-para (p-p), and ortho-para (o-p) C-C bond formation, as well as C-O bond formation. Given that the para position is substituted in the paracetamol analogue, ortho-ortho or ortho-para coupling is more likely. For instance, two radicals can couple at their respective ortho positions to form a new C-C bond, leading to a biphenolic structure.

Rearomatization: The resulting coupled intermediate, which is a dienone, will then tautomerize to regain aromaticity, yielding the stable dimeric product.

This free-radical coupling mechanism can lead to the formation of not just dimers but also higher-order oligomers and polymers. researchgate.net The formation of the 4-aminophenoxyl free radical from the acetaminophen (B1664979) metabolite N-acetyl-p-benzoquinone imine has been observed, supporting the involvement of radical species in the metabolism and transformation of these compounds. nih.govresearchgate.net

Computational studies on paracetamol and its metabolites have provided insights into their electronic structure and reactivity, which can be extrapolated to understand the mechanisms of similar transformations for its analogues. researchgate.netnih.gov These studies help in predicting the most likely sites for radical formation and subsequent coupling.

Elucidation of Reaction Kinetics and Thermodynamics for Key Transformations

Reaction Kinetics:

The synthesis of paracetamol from p-aminophenol and acetic anhydride is a key transformation that mirrors the acylation step in the synthesis of this compound. Kinetic studies of this reaction have been performed to optimize production.

One study investigated the effects of temperature, reactant mole ratio, and agitation speed on the conversion of p-aminophenol. scispace.comsemanticscholar.orgresearchgate.net The reaction was found to follow second-order kinetics. The table below summarizes the reaction rate constants at different temperatures.

| Temperature (°C) | Reactant Mole Ratio (p-aminophenol:acetic anhydride) | Agitation Speed (RPM) | Reaction Rate Constant (L mol⁻¹ min⁻¹) |

| 86 | 1:1.5 | 350 | 1.42 |

| 90 | 1:1.5 | 350 | 1.68 |

| 108 | 1:1.5 | 350 | 1.95 |

The data clearly indicates that the reaction rate increases with temperature, which is consistent with the principles of chemical kinetics. The activation energy for this reaction can be calculated from an Arrhenius plot of ln(k) versus 1/T, providing a quantitative measure of the temperature sensitivity of the reaction rate.

Thermodynamics:

Thermodynamic properties such as the enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are fundamental to understanding the stability of a compound and the spontaneity of its formation. Computational studies using Density Functional Theory (DFT) have been employed to determine these properties for paracetamol and its metabolites. biomedres.us

These computational approaches can predict whether a reaction is likely to be spontaneous under a given set of conditions. For instance, a negative Gibbs free energy change (ΔG) for a reaction indicates that it is thermodynamically favorable. Such calculations are invaluable for predicting the feasibility of derivatization reactions or complex transformations like oxidative coupling.

The following table presents calculated thermodynamic data for paracetamol from a computational study. researchgate.net While these values are for an analogue, they provide a reasonable estimate for the thermodynamic properties of this compound.

| Property | Value |

| Enthalpy of Formation (ΔHf°) | - |

| Gibbs Free Energy of Formation (ΔGf°) | - |

| HOMO Energy | -5.9 eV |

| LUMO Energy | -0.6 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. These computational tools, in conjunction with experimental kinetic data, provide a comprehensive understanding of the chemical behavior of this compound and its analogues.

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ethyl 2-acetamido-2-(4-hydroxyphenyl)acetate

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal correspond to a unique proton or set of equivalent protons in the molecule. Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the ethyl, acetyl, methine, aromatic, amide, and hydroxyl protons. The expected chemical shifts are influenced by the electron density around the protons; electronegative atoms like oxygen and nitrogen deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

Predicted ¹H NMR Data

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl (-O-CH₂-CH₃ ) | ~1.2 | Triplet (t) | 3H |

| Acetyl (-NH-CO-CH₃ ) | ~2.0 | Singlet (s) | 3H |

| Ethyl (-O-CH₂ -CH₃) | ~4.2 | Quartet (q) | 2H |

| Methine (-CH -) | ~5.4 | Doublet (d) | 1H |

| Aromatic (Ar-H ) | ~6.8 | Doublet (d) | 2H |

| Aromatic (Ar-H ) | ~7.2 | Doublet (d) | 2H |

| Amide (-NH -CO-CH₃) | ~8.0 | Doublet (d) | 1H |

Broadband decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons (C=O) of esters and amides are typically found far downfield, while aliphatic carbons are upfield.

Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-O-CH₂-CH₃ ) | ~14 |

| Acetyl (-NH-CO-CH₃ ) | ~23 |

| Methine (-CH -) | ~58 |

| Ethyl (-O-CH₂ -CH₃) | ~62 |

| Aromatic (C -OH) | ~115 |

| Aromatic (C H) | ~128 |

| Aromatic (C -CH) | ~130 |

| Aromatic (C H) | ~156 |

| Amide (-NH-C O-CH₃) | ~170 |

Two-dimensional (2D) NMR techniques are employed to further resolve complex structures and confirm assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a correlation cross-peak between the methine proton (-CH-) and the amide proton (-NH-), confirming their connectivity. It would also show a clear correlation between the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could reveal spatial proximity between the methine proton and the ortho-protons of the 4-hydroxyphenyl ring, helping to confirm the molecule's conformation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy measures the absorption of infrared light (FT-IR) or the inelastic scattering of monochromatic light (Raman) by a molecule, which excites molecular vibrations such as stretching and bending. These techniques are exceptionally useful for identifying the functional groups present in a compound. The key functional groups in this compound—hydroxyl, amide, and ester—give rise to characteristic, strong absorption bands.

Predicted FT-IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Phenol O-H | Stretch | 3400 - 3200 (Broad) | Strong (IR) |

| Amide N-H | Stretch | 3350 - 3250 | Medium (IR) |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak (IR, Raman) |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium (IR, Raman) |

| Ester C=O | Stretch | ~1735 | Strong (IR) |

| Amide I C=O | Stretch | ~1660 | Strong (IR) |

| Aromatic C=C | Stretch | 1600, 1500 | Medium (IR, Raman) |

| Amide II N-H | Bend | ~1550 | Medium (IR) |

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with fragmentation techniques, it can also provide significant structural information.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental formula of a compound, as each unique formula has a distinct, precise mass. For this compound (C₁₂H₁₅NO₄), HRMS can unambiguously confirm its elemental composition.

Predicted HRMS Data

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₆NO₄⁺ | 238.1074 |

In a typical mass spectrum, the parent molecule would be ionized (e.g., protonated to [M+H]⁺), and this molecular ion would be observed. Further fragmentation would likely involve the loss of neutral fragments, such as the ethoxy group from the ester (-45 Da) or the elements of acetamide (B32628), providing further evidence for the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of Derivatives

Gas chromatography is a powerful technique for separating volatile compounds, but direct analysis of polar, low-volatility molecules like this compound is challenging. The presence of a phenolic hydroxyl (-OH) and an amide (-NH) group necessitates a derivatization step to increase volatility and thermal stability. nih.gov This process converts the polar functional groups into less polar, more volatile ethers and esters.

A common derivatization strategy involves silylation, where active hydrogens are replaced by a trimethylsilyl (TMS) group. nih.gov Reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. researchgate.net The derivatization converts the phenolic hydroxyl and the amide group into their corresponding silyl ether and silyl amine, respectively.

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components based on boiling point and polarity, using a capillary column with a non-polar stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible pattern. The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification and quantification. The mass spectral data, particularly the molecular ion, can confirm the molecular weight of the parent phenol and the number of reactive hydroxyl groups that have been derivatized. nih.govtandfonline.com

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| GC Column | ZB 5-MS capillary column (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 70°C, ramp at 6°C/min to 260°C |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Derivatizing Agent | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for analyzing non-volatile compounds in complex biological or chemical matrices, such as plasma or reaction mixtures, without the need for derivatization. nih.gov For this compound, LC-MS/MS (tandem mass spectrometry) offers high sensitivity and selectivity for both identification and quantification. researchgate.netresearchgate.netsemanticscholar.org

A typical analysis involves sample preparation, such as protein precipitation with acetonitrile for plasma samples, followed by injection into the LC system. nih.gov Chromatographic separation is commonly achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic component (like acetonitrile or methanol).

The eluent from the LC column is directed into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI allows for the gentle ionization of the analyte, often forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. For quantitative studies, multiple reaction monitoring (MRM) is the preferred method. In MRM, a specific precursor ion (e.g., the [M+H]+ ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix and ensuring accurate quantification. nih.gov

Table 2: Representative LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| MRM Transition | e.g., m/z 238.1 → 107.1 ([M+H]+ → product ion) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a chiral molecule like this compound, crystallographic analysis of a single enantiomer confirms its absolute stereochemistry.

The process begins with the growth of a high-quality single crystal, which is then mounted on a diffractometer. The crystal is irradiated with a beam of monochromatic X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. The structural data for related N-acyl-α-amino acid esters show that molecules often pack in bilayer fashions, stabilized by intermolecular hydrogen bonds. researchgate.net The crystal structure of the α-amino acid ester hydrolase, an enzyme that acts on similar substrates, reveals the specific conformations required for substrate binding. nih.gov

Table 3: Typical Crystallographic Data Reported for an Organic Compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C12H15NO4 |

| Formula Weight | 237.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 5.8 Å, c = 20.1 Å, β = 95° |

| Volume | 1215 ų |

| Z (molecules/unit cell) | 4 |

| Calculated Density | 1.30 g/cm³ |

| R-factor | 0.045 |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental to modern chemical synthesis, enabling both the assessment of product purity and the isolation of target compounds from reaction mixtures. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most widely used methods for these purposes. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative and Chiral Analysis

HPLC is a high-resolution separation technique used for the analysis and purification of chemical compounds. For assessing the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. Separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. A UV detector is commonly used for detection, as the phenolic ring provides strong chromophoric activity. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. pensoft.net

Given that this compound contains a stereocenter, separating its enantiomers is crucial, particularly in pharmaceutical research. nih.gov This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). CSPs, such as those based on cyclodextrins, crown ethers, or polysaccharide derivatives, create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation. nih.govresearchgate.netnih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal resolution.

Table 4: Exemplar HPLC Conditions for Purity and Chiral Analysis

| Parameter | Purity Analysis (RP-HPLC) | Chiral Analysis |

|---|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% TFA | Hexane:Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 225 nm | UV at 225 nm |

| Column Temp. | 30 °C | 25 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a rapid, simple, and cost-effective technique for monitoring the progress of a chemical reaction. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. The plate is then placed in a developing chamber containing a suitable eluent (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. After development, the plate is visualized, typically under UV light. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a given eluent system.

Table 5: Monitoring an Amidation Reaction with TLC

| Compound | Polarity | Typical Rf Value (Ethyl Acetate/Hexane 1:1) | Observation |

|---|---|---|---|

| Starting Amine | More Polar | 0.2 | Spot diminishes over time |

| Product (Amide) | Intermediate | 0.5 | New spot appears and intensifies |

| Acylating Agent | Less Polar | 0.8 | Spot diminishes over time |

Theoretical and Computational Chemistry Studies of Ethyl 2 Acetamido 2 4 Hydroxyphenyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from geometric parameters to electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govresearcher.life For Ethyl 2-acetamido-2-(4-hydroxyphenyl)acetate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles of its lowest-energy conformation. nih.govresearcher.life

By systematically varying key dihedral angles and calculating the corresponding energies, a potential energy surface (PES) or energy landscape can be mapped. This landscape reveals the different stable conformers of the molecule and the energy barriers for interconversion between them. Such analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (amide) | ~1.24 Å |

| Bond Length | C=O (ester) | ~1.22 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | O-H (phenol) | ~0.97 Å |

| Bond Angle | N-Cα-C (ester) | ~110° |

| Dihedral Angle | C-N-Cα-C | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the carbonyl groups of the amide and ester functions.

Table 2: Representative Frontier Molecular Orbital Data (Note: The following values are representative for a molecule of this type.)

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 | Electron Donor (Nucleophilicity) |

| LUMO | -1.2 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of Chemical Stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This method is particularly useful for quantifying intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. rsc.org

For this compound, NBO analysis could elucidate the delocalization of electron density from the oxygen lone pairs of the hydroxyl and carbonyl groups into adjacent antibonding orbitals. nih.gov It can also quantify the strength of hydrogen bonds, for instance, the interaction between the amide N-H group (donor) and the ester carbonyl oxygen (acceptor) in certain conformations. These interactions play a significant role in stabilizing the molecule's structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species, making it useful for understanding nucleophilic and electrophilic sites. bhu.ac.in

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.com For this compound, the MEP map would likely show negative potential around the oxygen atoms of the phenolic hydroxyl, amide carbonyl, and ester carbonyl groups, identifying them as sites for electrophilic interaction or hydrogen bond acceptance. researchgate.net Positive potential would be expected around the phenolic and amide hydrogen atoms, marking them as sites for nucleophilic interaction or hydrogen bond donation.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The biological activity and physical properties of a flexible molecule like this compound are determined by the ensemble of its accessible conformations. Conformational analysis systematically explores the different spatial arrangements of the molecule that result from rotations around its single bonds.

Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of atoms and molecules over time, governed by the principles of classical mechanics. An MD simulation provides a dynamic view of the molecule's behavior, showing how it samples different conformations and interacts with its environment (e.g., a solvent) at a given temperature. This can reveal the preferred conformations in solution and the pathways for conformational change, offering insights that are not available from static, single-structure models.

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). brieflands.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of its biological target. nih.govnih.gov

In a molecular docking study involving this compound, the compound would be computationally placed into the binding site of a relevant protein target. A scoring function would then be used to estimate the binding affinity (e.g., in kcal/mol), and the resulting poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the protein's amino acid residues. researchgate.net These investigations can help rationalize the molecule's biological activity and provide a basis for designing derivatives with improved potency.

Binding Affinity Predictions with Relevant Biomolecular Targets

Computational methods, such as molecular docking and molecular dynamics simulations, are instrumental in predicting the binding affinity of a ligand to a biological target, often expressed as a binding energy or docking score. For this compound, its structural similarity to N-acetyl-L-tyrosine ethyl ester (ATEE) suggests that it could interact with similar biological targets.

Studies on ATEE have explored its complexation with various molecules, providing a basis for understanding the potential binding affinities of our target compound. For instance, theoretical calculations have been used to determine the Gibbs free energy of complexation for ATEE with other molecules, which is a key indicator of binding affinity. nih.govresearchgate.net

Furthermore, research on other acetamidophenyl derivatives has demonstrated their potential as inhibitors for various enzymes. Molecular docking studies on compounds like 2-acetamidophenyl acetate (B1210297) have been performed to assess their binding affinity against targets such as influenza neuraminidase. tandfonline.com These studies often report docking scores that indicate the likelihood of a stable interaction. While the specific values are unique to the studied compound and target, they highlight the capability of the acetamido-phenyl moiety to contribute to binding.

To illustrate the potential binding affinities, the following interactive table presents hypothetical docking scores for this compound with a range of potential protein targets, based on data from structurally related compounds.

| Biomolecular Target | Predicted Binding Affinity (kcal/mol) | Computational Method |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Molecular Docking |

| B-Raf Kinase (BRAF V600E) | -7.9 | Molecular Docking |

| Influenza Neuraminidase | -7.2 | Molecular Docking |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | -6.8 | Molecular Docking |

Note: The data in this table is illustrative and derived from computational studies on structurally similar compounds. The actual binding affinities of this compound would require direct computational and experimental validation.

Identification of Key Intermolecular Interactions and Binding Modes

The specific chemical features of this compound—the phenolic hydroxyl group, the acetamido group, the ethyl ester, and the aromatic ring—are all expected to play crucial roles in its interactions with biomolecular targets.

Hydrogen Bonding: The hydroxyl group on the phenyl ring is a potent hydrogen bond donor and acceptor. Similarly, the amide group in the acetamido moiety contains both a hydrogen bond donor (N-H) and an acceptor (C=O). The ester group also provides a hydrogen bond acceptor (C=O). Computational studies on ATEE and other phenolic compounds consistently highlight the importance of hydrogen bonds in their binding modes. nih.govresearchgate.net These interactions are critical for anchoring the ligand within the binding site of a protein.

Hydrophobic and Aromatic Interactions: The phenyl ring is capable of engaging in several types of non-covalent interactions, including π-π stacking with aromatic residues (such as phenylalanine, tyrosine, and tryptophan) in a protein's active site. It can also form hydrophobic interactions with nonpolar residues. The ethyl group of the ester moiety further contributes to the molecule's hydrophobic character.

Electrostatic Interactions: The distribution of partial charges across the molecule will influence its electrostatic interactions with the amino acid residues of a target protein. The oxygen and nitrogen atoms carry partial negative charges, while the amide and hydroxyl protons have partial positive charges, allowing for favorable electrostatic contacts.

A detailed analysis of the potential binding mode can be inferred from studies on related molecules. For example, in the complex of ATEE with other molecules, specific geometric arrangements are adopted to maximize favorable interactions. nih.gov Similarly, docking studies of 2-acetamidophenyl derivatives with enzymes like neuraminidase reveal key interactions that stabilize the ligand in the active site. tandfonline.com

The following interactive table summarizes the potential intermolecular interactions that this compound could form with amino acid residues in a hypothetical protein binding pocket.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydroxyphenyl group (OH) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine, Threonine, Histidine |

| Acetamido group (NH) | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Main chain carbonyls |

| Acetamido group (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Asparagine, Glutamine |

| Phenyl ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Ethyl ester group | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |

Mechanistic Biological Studies and Applications in Chemical Biology

Role as a Precursor and Synthetic Scaffold for Biologically Active Molecules

Ethyl 2-acetamido-2-(4-hydroxyphenyl)acetate, owing to its specific arrangement of functional groups—a hydroxylated phenyl ring, an acetamido moiety, and an ethyl ester—represents a valuable starting material and structural template for the synthesis of more complex, biologically active molecules. Its utility is particularly evident in the generation of pharmaceutical intermediates and potentially as a foundational structure for compounds in other fields of chemical science.

The core structure of this compound is analogous to key intermediates used in the synthesis of Fingolimod (FTY720), an immunomodulating drug used in the treatment of multiple sclerosis. nih.gov While the direct use of this compound is not extensively documented in primary synthesis routes for Fingolimod itself, structurally similar compounds are pivotal. For instance, the synthesis of Fingolimod has been achieved through the alkylation of diethyl 2-acetamidomalonate with 1-(2-bromoethyl)-4-octylbenzene to yield diethyl 2-acetamido-2-(4-octylphenethyl)malonate. derpharmachemica.com This intermediate, after reduction and subsequent chemical modifications, leads to the final Fingolimod structure.

Furthermore, derivatives of Fingolimod have been synthesized using a closely related precursor, diethyl 2-acetamido-2-(4-hydroxyphenethyl)malonate. nih.gov This precursor undergoes O-alkylation, where different alkyl chains are introduced at the phenolic hydroxyl group, to generate a library of Fingolimod analogues for biological evaluation. nih.gov Given the structural similarities, this compound could theoretically serve as a precursor for a different class of Fingolimod analogues, where the synthetic pathway is adapted to the presence of a single ester group. This would involve initial alkylation at the phenolic hydroxyl group, followed by further chemical transformations of the ester and acetamido functionalities to achieve the desired final aminodiol structure characteristic of Fingolimod and its derivatives.

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound as a building block in the fields of agrochemical and material science. However, the inherent chemical functionalities of the molecule suggest potential utility. The phenolic hydroxyl group allows for its incorporation into polyester (B1180765) or polycarbonate chains, potentially imparting specific properties to the resulting polymers. The acetamido and ester groups could also be chemically modified to create monomers for various polymerization reactions. In agrochemicals, molecules with a substituted phenylacetate (B1230308) core are common, and thus, this compound could serve as a scaffold for the synthesis of novel herbicides, fungicides, or insecticides. Further research is required to explore these potential applications.

In Vitro and Ex Vivo Mechanistic Investigations of Related Acetamide (B32628) Derivatives

While specific mechanistic studies on this compound are limited, a significant body of research exists for structurally related acetamide derivatives. These studies provide valuable insights into the potential biological activities and mechanisms of action for this class of compounds.

Acetamide derivatives, particularly those bearing phenolic hydroxyl groups, have been investigated for their antioxidant properties. nih.govmdpi.com The antioxidant activity of such compounds is often attributed to their ability to scavenge free radicals. nih.gov The mechanism typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and preventing oxidative damage to biological macromolecules. The resulting phenoxy radical is often stabilized by resonance, which contributes to the compound's antioxidant efficacy.

In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, are commonly used to evaluate the antioxidant potential of these derivatives. nih.govnih.gov For example, studies on flavonoid acetamide derivatives have shown that the presence and position of hydroxyl groups play a crucial role in their antioxidant capacity, with IC50 values in the micromolar range. nih.govrsc.org

Table 1: Antioxidant Activity of Selected Flavonoid and Flavonoid Acetamide Derivatives (DPPH Assay) rsc.org

| Compound | IC50 (μM) |

|---|---|

| Quercetin (Unmodified Flavonoid) | 2.19 |

| Luteolin (Unmodified Flavonoid) | 2.19 |

| Kaempferol (Unmodified Flavonoid) | 10.25 |

| Apigenin (Unmodified Flavonoid) | 13.03 |

| Quercetin Pentaacetamide (Acetamide Derivative) | 34.52 |

| Luteolin Tetraacetamide (Acetamide Derivative) | 33.83 |

| Kaempferol Tetraacetamide (Acetamide Derivative) | 45.91 |

| Apigenin Triacetamide (Acetamide Derivative) | 67.10 |

Acetamide derivatives have emerged as a versatile scaffold for the design of potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibition: Certain acetamide-containing compounds have been shown to inhibit various isoforms of carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes. nih.gov For instance, novel 7-hydroxycoumarin acetamide derivatives have demonstrated potent and selective inhibition of human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in some tumors. nih.gov The inhibition constants (Ki) for these derivatives were in the low micromolar to sub-micromolar range. nih.gov The mechanism of inhibition often involves the coordination of a functional group within the inhibitor to the zinc ion in the active site of the enzyme. Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency and selectivity of these compounds. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by 7-Hydroxycoumarin Acetamide Derivatives nih.gov

| Compound | hCA IX Ki (µM) | hCA XII Ki (µM) |

|---|---|---|

| Oxime ether derivative 7d | 0.58 | - |

| Phenyl hydrazine (B178648) derivative 8a | - | 0.48 |

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. wikipedia.org Various acetamide derivatives have been synthesized and evaluated for their ability to inhibit AChE. nih.govacs.org For example, a series of substituted acetamide derivatives were designed as potential butyrylcholinesterase (BChE) inhibitors, an enzyme also involved in acetylcholine (B1216132) hydrolysis. nih.govresearchgate.net One of the most potent compounds exhibited an IC50 value of 3.94 μM for BChE. nih.govresearchgate.net Kinetic studies revealed a mixed-type inhibition mechanism, suggesting that the inhibitor binds to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of the enzyme, often involving interactions with both the catalytic and peripheral anionic sites. nih.govresearchgate.net

The acetamide scaffold is also present in molecules designed to interact with specific cellular receptors. For example, a series of aryl-substituted phenylalanines, which share a core structure with this compound, were synthesized and evaluated for their binding affinity to AMPA receptors, a type of glutamate (B1630785) receptor in the central nervous system. nih.gov Receptor binding assays using radiolabeled ligands are a standard method to determine the binding affinity (often expressed as Kb or Ki) of new compounds. nih.gov In the study of aryl-substituted phenylalanines, the active enantiomers were identified as antagonists at GluA2 receptors with Kb values in the low micromolar range. nih.gov X-ray crystallography of the ligand-receptor complexes revealed that even enantiomers can adopt different binding modes within the receptor's ligand-binding domain, providing detailed insights into the molecular basis of their activity. nih.gov Such studies are fundamental for understanding ligand-protein interactions and for the rational design of more potent and selective receptor modulators.

Interactions with Biological Systems at a Mechanistic Level (e.g., Neuroprotection in Cell Models)

While direct mechanistic studies on this compound are not extensively documented, research into structurally similar compounds offers a strong basis for understanding its potential biological interactions. A notable analog, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g), has demonstrated significant neuroprotective properties in both cell and animal models of ischemic stroke. nih.gov

Studies on this analog revealed that its neuroprotective effects are mediated through the calpain1/PKA/CREB signaling pathway. nih.gov In primary hippocampal neurons subjected to oxygen and glucose deprivation (OGD), a model for ischemia, SalA-4g was found to promote neuronal survival and inhibit apoptosis. nih.gov The proposed mechanism involves the elevation of glucose uptake and an increase in the expression and recruitment of neuronal glucose transporter 3 (GLUT3). nih.gov Further investigation showed that SalA-4g triggers the phosphorylation of CREB and increases the expression of PKA RII, key events in promoting cell survival. nih.gov The inhibition of the PKA/CREB pathway was shown to block these protective effects. nih.gov

Another related compound, referred to as GlcNAc-Sal, was shown to protect HT22 cells from sodium nitroprusside (SNP)-induced cytotoxicity. nih.gov The protective mechanism involves the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related gene and protein expression. nih.gov Given the structural similarities, it is plausible that this compound could exhibit similar neuroprotective activities by modulating cellular signaling pathways related to oxidative stress and apoptosis.

Table 1: Mechanistic Actions of a Neuroprotective Analog (SalA-4g)

| Mechanistic Action | Observed Effect in Cell Models | Signaling Pathway Implicated |

|---|---|---|

| Neuronal Survival | Increased survival of primary hippocampal neurons post-OGD injury. nih.gov | Calpain1/PKA/CREB |

| Apoptosis Inhibition | Reduced apoptotic cell death in OGD-injured neurons. nih.govnih.gov | PKA/CREB, Apoptosis-related genes |

| Glucose Uptake | Elevated glucose uptake in neurons. nih.gov | GLUT3 Expression |

Applications in Biochemical Probe and Tag Development

The 4-hydroxyphenyl group within this compound is a key structural feature that has been successfully exploited in the development of biochemical probes. This is particularly evident in the design of tools for detecting protein post-translational modifications, such as polysulfidation.

Derivatization for Detection and Labeling of Biomolecules (e.g., Protein Polysulfidation)

Protein polysulfidation (Pr-SnH, n ≥ 2) is a critical post-translational modification involved in various physiological functions. nih.gov Its detection is challenging due to the high reactivity of the polysulfide group. nih.gov Research has led to the development of a highly effective biotinylated tag, HPB, derived from a structural analog, β-(4-hydroxyphenyl)ethyl iodoacetamide (B48618) (HPE-IAM). nih.govresearchgate.net

The HPE-IAM structure is significant because the hydroxyphenyl residue helps to inhibit the alkaline hydrolysis of the labeled polysulfide group, thereby preserving the modification for detection. acs.org This represents a significant improvement over traditional iodoacetamide (IAM)-based tags. nih.govresearchgate.net The derived HPB tag demonstrates superior performance in minimizing off-target alkylation and maintaining the integrity of polysulfide chains during analysis. nih.govresearchgate.net Using this probe, a proteomic scale detection accuracy of 73.3% was achieved. nih.govresearchgate.net This research also uncovered that polysulfides can modify other amino acids besides cysteine, such as histidine and phenylalanine, by introducing -SH or -SSH groups into their rings. nih.govresearchgate.net

Table 2: Performance Comparison of Polysulfidation Detection Probes

| Probe | Parent Compound | Key Feature | Advantage | Detection Accuracy |

|---|---|---|---|---|

| HPB | β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) nih.gov | Hydroxyphenyl residue acs.org | Preserves polysulfide chains, minimizes off-target alkylation. nih.govresearchgate.net | 73.3% nih.govresearchgate.net |

Design of Functional Probes for Cellular Pathways

The successful application of the HPE-IAM derivative in detecting protein polysulfidation highlights key principles in the design of functional probes for cellular pathways. The core structure of this compound provides a versatile scaffold for such designs.

The design of the HPB probe illustrates a rational approach:

Recognition Moiety : The iodoacetamide group serves as the reactive moiety that specifically targets and labels the desired chemical group (in this case, the polysulfide).

Stabilizing Moiety : The β-(4-hydroxyphenyl)ethyl component provides chemical stability to the labeled complex, preventing degradation under experimental conditions. acs.org This is crucial for accurate detection.

Reporter Moiety : The biotin (B1667282) tag allows for the subsequent detection and purification of the labeled biomolecules using streptavidin-based affinity methods.

By modifying the reactive and reporter moieties attached to the core (hydroxyphenyl)acetate scaffold, this design can be adapted to create a variety of functional probes. For instance, replacing biotin with a fluorescent dye could enable direct visualization of the target modification within cells, providing spatial and temporal information about specific cellular pathways. This adaptability makes the core structure of this compound a valuable starting point for developing novel chemical tools to investigate complex biological processes.

Future Research Directions and Broader Academic Perspectives

Development of Novel Stereoselective Synthetic Pathways for Phenylglycine Esters

The biological activity of phenylglycine derivatives is often dependent on their stereochemistry. For instance, D-(-)-p-hydroxyphenylglycine esters are crucial intermediates in the synthesis of important β-lactam antibiotics like amoxicillin (B794) and cefadroxil. google.com Consequently, a primary focus of future research is the development of more efficient and highly selective methods for producing single-enantiomer phenylglycine esters.

Current strategies often rely on the resolution of racemic mixtures, but asymmetric synthesis presents a more direct and atom-economical alternative. google.comscispace.com Promising future pathways include:

Asymmetric Catalysis : The use of chiral catalysts to directly produce the desired stereoisomer is a highly attractive route. For example, catalytic asymmetric Mannich-type reactions employing chiral copper(II) diamine complexes have successfully produced N-acylated amino acid derivatives in high yields with excellent diastereo- and enantioselectivities. nih.gov Further development of novel organocatalysts also offers a metal-free approach for the enantioselective synthesis of α-arylglycine esters. nih.gov

Chemoenzymatic Methods : Combining chemical synthesis with enzymatic resolution offers a powerful and sustainable approach. A notable example is the coupling of the Strecker synthesis (to produce racemic α-aminonitriles) with an enantioselective nitrilase enzyme. frontiersin.orgfrontiersin.org This process can achieve a dynamic kinetic resolution, where the undesired enantiomer is racemized in situ, allowing for theoretical yields of the desired enantiomer up to 100%. frontiersin.orgfrontiersin.org

Enzymatic Acylation : Enzymes such as penicillin G acylase have demonstrated high activity and selectivity in organic solvents for the kinetic resolution of phenylglycine esters through enantioselective acylation of the L-enantiomer, facilitating the isolation of the valuable D-enantiomer. researchgate.net

Table 1: Comparison of Stereoselective Synthetic Methods for Phenylglycine Esters

| Method | Description | Advantages | Key Research Focus |

|---|---|---|---|